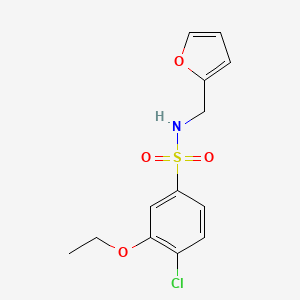![molecular formula C18H20N4O3 B5768920 N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide, also known as ADMAH, is a hydrazinecarboxamide derivative that has been extensively studied for its potential therapeutic applications. ADMAH is a small molecule that has shown promising results in preclinical studies as an anticancer agent.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide exerts its anticancer activity by disrupting the microtubule network in cancer cells. Microtubules are essential for cell division, and disrupting them can lead to cell death. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to have low toxicity in normal cells and tissues. In addition to its anticancer activity, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in cells.
実験室実験の利点と制限
One of the advantages of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of the compound to be used in experiments without causing damage to normal cells. However, one of the limitations of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. One area of research is to further elucidate the mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide and identify potential molecular targets for the compound. Another area of research is to optimize the synthesis method of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in vivo. Finally, clinical trials are needed to determine the potential therapeutic applications of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in humans.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is a hydrazinecarboxamide derivative that has shown promising results in preclinical studies as an anticancer agent. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has low toxicity in normal cells and tissues, and has also been shown to have anti-inflammatory and antioxidant properties. Future research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide should focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in vivo and in clinical trials.
合成法
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide can be synthesized by reacting 4-acetylphenylhydrazine with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The product is then purified by column chromatography to obtain pure N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Preclinical studies have shown that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[[3-(dimethylamino)benzoyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)13-7-9-15(10-8-13)19-18(25)21-20-17(24)14-5-4-6-16(11-14)22(2)3/h4-11H,1-3H3,(H,20,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZUBKHETTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[3-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)